

Spectroscopic Profile of 4-Propylnonane: A Technical Guide

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Compound of Interest

Compound Name: 4-Propylnonane

CAS No.: 6165-37-3

Cat. No.: B13802712

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-propylnonane**, a saturated hydrocarbon. Due to the limited availability of experimentally derived spectra for this specific compound, this document presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for alkanes. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-propylnonane**. These predictions are derived from the general characteristics of alkanes observed in spectroscopic analysis.

Table 1: Predicted ^1H NMR Spectroscopic Data for 4-Propylnonane

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ (terminal methyls)	~ 0.9	Triplet	9H
CH ₂ (internal methylenes)	~ 1.2-1.4	Multiplet	16H
CH (methine)	~ 1.5	Multiplet	1H

Protons on aliphatic alkyl groups are highly shielded and typically appear in the range of 0.7 to 1.5 ppm in ¹H NMR spectroscopy.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Propylnonane

Carbon	Chemical Shift (δ , ppm)
C1, C9, C1'	~ 14
C2, C8, C2'	~ 23
C3, C7	~ 32
C5, C6	~ 29
C4	~ 37
C3'	~ 34

In ¹³C NMR spectroscopy, the carbon atoms in alkanes exhibit distinct chemical shifts based on their local environments, typically in the range of 10–40 ppm.[1]

Table 3: Predicted IR Spectroscopic Data for 4-Propylnonane

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibration
C-H	2850-3000	Strong	Stretch
C-H	1450-1470	Medium	Bend (Scissoring)
C-H (CH ₃)	1370-1380	Medium	Bend (Rock)

The infrared spectra of simple alkanes are characterized by absorptions due to C–H stretching and bending.[2] The C–H stretching vibrations typically appear in the 3000–2850 cm⁻¹ region.[2][3] Bending vibrations for CH₂ and CH₃ groups are observed in the 1475 to 1365 cm⁻¹ range.[3]

Table 4: Predicted Mass Spectrometry Data for 4-Propylnonane

m/z	Relative Abundance	Proposed Fragment
170	Low	[M] ⁺ (Molecular Ion)
141	Moderate	[M-C ₂ H ₅] ⁺
127	Moderate	[M-C ₃ H ₇] ⁺
99	High	[M-C ₅ H ₁₁] ⁺
85	High	[C ₆ H ₁₃] ⁺
71	High	[C ₅ H ₁₁] ⁺
57	Base Peak	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺
29	High	[C ₂ H ₅] ⁺

The molecular ion peak for straight-chain alkanes is typically present but can be weak, and it decreases as branching increases.[4] Fragmentation of C-C bonds is common, producing a series of alkyl carbocations.[5][6] For branched alkanes, fragmentation is more likely to occur at the branch point, leading to the formation of more stable secondary or tertiary carbocations.

The most abundant fragments in the mass spectra of alkanes are often the propyl and butyl cations.[5]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

- ^1H NMR: Dissolve 5-25 mg of **4-propylnonane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).[7]
- ^{13}C NMR: Dissolve 50-100 mg of **4-propylnonane** in approximately 0.6-0.7 mL of a deuterated solvent.[7]
- Transfer the solution to an NMR tube.
- If necessary, add an internal standard such as tetramethylsilane (TMS) for chemical shift calibration.[7]

2.1.2 Data Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- For ^1H NMR: Acquire the spectrum using a standard pulse sequence. Typical acquisition times are a few minutes.[7]
- For Quantitative ^{13}C NMR: To obtain a quantitative spectrum where peak intensities are proportional to the number of carbons, use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE).[8][9] A sufficient number of scans and a long relaxation delay (d1) are necessary to ensure complete relaxation of all carbon nuclei.[8][9]

[10] The addition of a paramagnetic relaxation agent like chromium(III) acetylacetonate ($\text{Cr}(\text{acac})_3$) can shorten the long T_1 relaxation times.[10]

Infrared (IR) Spectroscopy

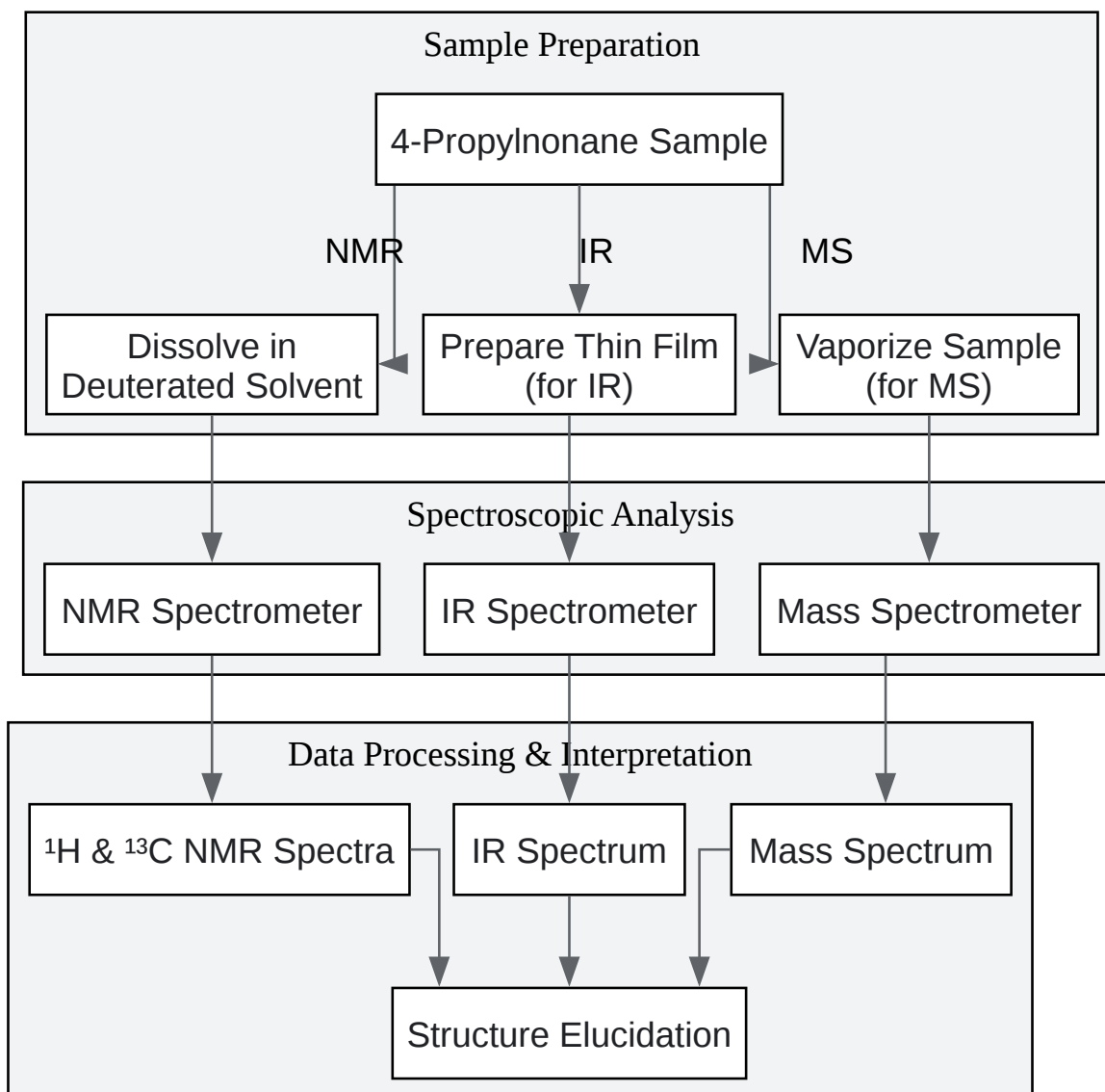
- Sample Preparation: As **4-propylnonane** is a liquid at room temperature, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). [11]
- Data Acquisition:
 - Place the salt plates in the sample holder of the IR spectrometer.
 - Record a background spectrum.
 - Acquire the sample spectrum. The instrument passes infrared radiation through the sample and measures the amount of light absorbed at each frequency.[11]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the vaporized sample into the ionization source of the mass spectrometer.[6]
- Ionization: Use a technique like electron ionization (EI), where a high-energy electron beam bombards the sample molecules, knocking off an electron to form a molecular ion (a radical cation).[6][12]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, which often uses a magnetic field to deflect the ions. [6][12]
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[6]

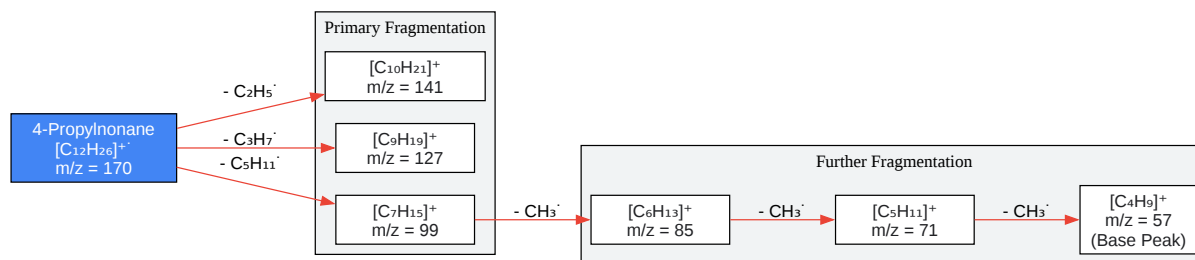
Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of **4-propylnonane**.



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Caption: General workflow for spectroscopic analysis.



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